molecular formula C20H19IN2O4S B298551 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298551
M. Wt: 510.3 g/mol
InChI Key: RUOITXLKNASMMN-GNYMFXGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as EHT, is a synthetic compound that has been studied for its potential therapeutic applications. EHT belongs to the thiazolidinone family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one increases the levels of cAMP, which in turn activates various signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the expression of various genes that are involved in cell cycle progression and angiogenesis. In animal models, 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to improve cognitive function and memory by increasing the levels of BDNF in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. Another advantage is that 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various cellular and molecular processes. However, one limitation of using 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cells and animals.

Future Directions

There are several future directions for research on 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further explore its potential therapeutic applications in cancer research, as it has been shown to have potent anticancer effects. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, which will help to better understand its effects on cells and animals.

Synthesis Methods

The synthesis of 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde and 4-methoxybenzylidene-2-aminobenzoic acid with ethyl acetoacetate and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The final product is obtained after purification by recrystallization.

Scientific Research Applications

3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. 3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been studied for its potential neuroprotective effects, as it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a key role in the growth and survival of neurons.

properties

Product Name

3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C20H19IN2O4S

Molecular Weight

510.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19IN2O4S/c1-4-23-19(25)17(11-12-9-15(21)18(24)16(10-12)27-3)28-20(23)22-13-5-7-14(26-2)8-6-13/h5-11,24H,4H2,1-3H3/b17-11-,22-20?

InChI Key

RUOITXLKNASMMN-GNYMFXGWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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